a) Preparation of Weinreb Amide: Starting with (S)-3-fluorophenylalanine, the corresponding Weinreb amide is synthesized using N,O-dimethylhydroxylamine hydrochloride and a suitable coupling reagent. []
b) Grignard Addition: The Weinreb amide is then subjected to a Grignard reaction with a suitable Grignard reagent, typically methylmagnesium bromide, to yield the corresponding ketone. []
c) Reduction: The ketone intermediate is reduced stereoselectively using a reducing agent like sodium borohydride or lithium aluminum hydride to produce the desired (1S)-2-amino-1-(3-fluorophenyl)ethanol. []
a) Amide Formation: The amino group can react with carboxylic acids or their activated derivatives to form amide bonds, which is a common strategy for attaching this building block to other molecular fragments. []
b) Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to form new C-N bonds. []
a) AKT Inhibitors: This compound is a key intermediate in the synthesis of potent and selective AKT inhibitors, which are being investigated for their potential in cancer therapy. []
b) Aspartyl Protease Inhibitors: It is also used as a starting material for the synthesis of lactone intermediates used in the preparation of aspartyl protease inhibitors. These inhibitors have therapeutic potential against HIV and other diseases. []
c) HIV Protease Inhibitors: Research indicates its use in developing HIV protease inhibitors with improved pharmacokinetic properties due to enhanced tissue penetration. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7